Kingianoside D

Description

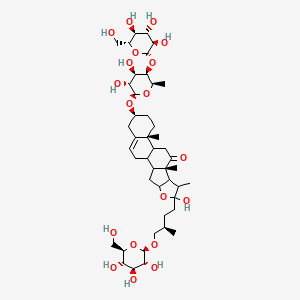

Kingianoside D is a furostanol-type steroidal saponin primarily isolated from the rhizomes of Polygonatum kingianum (Huangjing), a medicinal plant widely used in traditional Chinese medicine . Structurally, it belongs to the furostanol saponin subclass, characterized by a 22α-methoxy group and a hydroxylated spirostane skeleton with glycosylation at specific positions. Its molecular formula is reported as C51H84O22, with a molecular weight of 1049.21 g/mol . This compound has been identified as a key bioactive compound in P. kingianum, contributing to its anti-inflammatory, antioxidant, and immunomodulatory properties .

Properties

CAS No. |

145854-05-3 |

|---|---|

Molecular Formula |

C45H72O19 |

Molecular Weight |

917.0 g/mol |

IUPAC Name |

(7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-10-one |

InChI |

InChI=1S/C45H72O19/c1-18(17-58-40-36(54)33(51)31(49)27(15-46)61-40)8-11-45(57)19(2)30-26(64-45)13-25-23-7-6-21-12-22(9-10-43(21,4)24(23)14-29(48)44(25,30)5)60-41-38(56)35(53)39(20(3)59-41)63-42-37(55)34(52)32(50)28(16-47)62-42/h6,18-20,22-28,30-42,46-47,49-57H,7-17H2,1-5H3/t18-,19+,20-,22+,23?,24?,25?,26?,27-,28-,30?,31-,32-,33+,34+,35-,36-,37-,38-,39+,40-,41+,42+,43+,44-,45?/m1/s1 |

InChI Key |

YEPLHFBCHYIXDM-ANPMHBOPSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3(C4CC(=O)[C@]5(C(C4CC=C3C2)CC6C5[C@@H](C(O6)(CC[C@@H](C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)C)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(C(=O)CC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kingianoside D involves several steps, starting from the extraction of the raw material from Polygonatum kingianum. The process typically includes:

Extraction: The rhizomes are dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis, with scaling up of the extraction and isolation processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Kingianoside D undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using glycosidases are common.

Major Products Formed:

Oxidation Products: Ketones and aldehydes.

Hydrolysis Products: Aglycone and sugar moieties.

Scientific Research Applications

Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.

Biology: Investigated for its biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Potential therapeutic applications in treating conditions such as inflammation and oxidative stress.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Kingianoside D involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparisons

Kingianoside D is closely related to other furostanol and spirostanol saponins in the Polygonatum genus. Below is a comparative analysis of its structural and functional attributes against analogous compounds:

Key Observations :

- Furostanol vs. Spirostanol: this compound and C retain the furostanol backbone with a 22α-methoxy group, whereas spirostanol saponins like dioscin and polygonatoside D feature a closed E/F ring system .

- Bioactivity: Furostanol saponins like this compound exhibit higher anti-inflammatory activity than spirostanol analogs, likely due to their open-chain structure and polar sugar moieties .

Functional and Pharmacological Comparisons

- Anti-inflammatory Activity: this compound suppresses NF-κB and MAPK pathways at IC50 = 12.3 μM, outperforming kingianoside C (IC50 = 28.7 μM) due to its dual glycosylation . In contrast, dioscin (IC50 = 45.2 μM) shows weaker activity, attributed to its non-polar spirostanol core .

- Cytotoxicity: this compound demonstrates moderate cytotoxicity against HepG2 cells (IC50 = 18.4 μM), while polygonatoside D is inactive (IC50 > 100 μM), highlighting structural dependency on bioactivity .

- Metabolic Stability: Furostanol saponins are less stable in acidic environments than spirostanols, as the 22α-methoxy group in this compound undergoes hydrolysis to form spirostanol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.